1-Cyclopentylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)6-8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKKTYNUKTPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306640 | |
| Record name | α-Methylcyclopentaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-23-7 | |
| Record name | α-Methylcyclopentaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyclamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Methylcyclopentaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCYCLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY4LH10D2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Reactivity of 1 Cyclopentylpropan 2 Amine
Classical and Contemporary Amine Synthesis Routes Relevant to 1-Cyclopentylpropan-2-amine
Traditional methods for synthesizing primary amines remain highly relevant for the preparation of this compound. These approaches, including reductive amination, nucleophilic substitution, and nitrile reduction, provide reliable pathways from common chemical precursors.
Reductive amination is a widely utilized and efficient method for preparing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, the precursor is 1-cyclopentylpropan-2-one. biosynth.com
Several variations of this reaction exist, differing primarily in the choice of reducing agent and reaction conditions.
Catalytic Hydrogenation: This is a direct reductive amination method where the ketone, ammonia, and a heterogeneous catalyst (such as Raney nickel, palladium, or platinum) are exposed to hydrogen gas. wikipedia.orgfrontiersin.org This approach is often favored in industrial settings for its efficiency and the fact that water is the only byproduct. frontiersin.org
Hydride Reducing Agents: A common laboratory-scale approach involves the use of specialized hydride reagents that can selectively reduce the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation because they are less reactive towards the ketone starting material under mildly acidic conditions that favor imine formation. wikipedia.orgorganic-chemistry.org
The Leuckart Reaction: This classic named reaction is a specific type of reductive amination that uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the final primary amine. ntnu.noalfa-chemistry.com While robust, the high temperatures can be a limitation. alfa-chemistry.com An improved, accelerated Leuckart reaction has been developed to address some of these limitations. google.com
| Method | Reducing Agent | Nitrogen Source | Key Features |
| Catalytic Hydrogenation | H₂ gas | Ammonia (NH₃) | Atom economical; suitable for large scale; requires pressure equipment. wikipedia.orgfrontiersin.org |
| Hydride Reduction | NaBH₃CN or NaBH(OAc)₃ | Ammonia (NH₃) | Mild conditions; high selectivity; common in lab synthesis. organic-chemistry.orgmsu.ru |
| Leuckart Reaction | Formic Acid / Formate | Ammonium Formate / Formamide | One-pot reagent; requires high temperatures; produces a formamide intermediate. wikipedia.orgmdpi.comntnu.no |
The synthesis of amines via nucleophilic substitution is a fundamental approach where an alkyl halide reacts with a nucleophile, such as ammonia. studymind.co.uk To synthesize this compound via this route, a suitable starting material would be a 1-cyclopentyl-2-halopropane, for example, 1-cyclopentyl-2-bromopropane.
The reaction proceeds as follows: 1-Cyclopentyl-2-bromopropane + 2 NH₃ → this compound + NH₄Br
In this reaction, one molecule of ammonia acts as the nucleophile, displacing the bromide ion, while a second molecule acts as a base to deprotonate the resulting ammonium salt to give the neutral primary amine. libretexts.orgdocbrown.info A significant drawback of this method is the potential for overalkylation. libretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine (di-(1-cyclopentylpropan-2-yl)amine), and subsequently a tertiary amine and even a quaternary ammonium salt. libretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.ukdocbrown.info
The reduction of a nitrile (a compound containing a -C≡N group) is an excellent method for the preparation of pure primary amines, as it avoids the issue of overalkylation seen in nucleophilic substitution methods. studymind.co.uklibretexts.org The synthesis of this compound using this route would begin with the precursor 1-cyclopentylpropane-2-carbonitrile.
The reduction can be achieved using several powerful reducing agents:
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit non-selective, reducing agent for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the amine. libretexts.org The mechanism involves the addition of two hydride ions to the carbon of the nitrile group. libretexts.org
Catalytic Hydrogenation: Similar to reductive amination, nitriles can be reduced using hydrogen gas in the presence of a metal catalyst. wikipedia.org Raney nickel is a commonly used catalyst for this transformation, often requiring high pressures and temperatures. studymind.co.ukwikipedia.org Platinum and palladium catalysts are also effective. wikipedia.orgacsgcipr.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous ether, then H₂O workup | High yield, very effective. libretexts.org | Reacts with many other functional groups; requires careful handling. |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Raney Ni) | Good for large scale, avoids complex hydrides. wikipedia.orgacsgcipr.org | May require high pressure/temperature; risk of side reactions. wikipedia.org |
| Sodium in Alcohol | Elemental Sodium, Ethanol | Classic method, avoids specialized reagents. studymind.co.uk | Can be difficult to control; use of metallic sodium. |
Advanced Synthetic Approaches and Catalytic Methods for this compound and Analogs
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for amine synthesis. These advanced approaches often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.
Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex amines from simple starting materials. acs.orgnih.gov For a target like this compound, the most relevant application is in catalytic reductive amination.
Recent advances have focused on replacing stoichiometric hydride reagents with catalytic amounts of transition metals using hydrogen gas or other simple hydrogen donors. nih.gov This approach is more atom-economical and environmentally friendly. frontiersin.orgnih.gov
Homogeneous and Heterogeneous Catalysis: Both homogeneous catalysts (dissolved in the reaction medium) and heterogeneous catalysts (solid phase) are used. Catalysts based on iridium, ruthenium, rhodium, and nickel have shown high efficacy for the reductive amination of ketones with ammonia. frontiersin.orgorganic-chemistry.orgnih.gov For example, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org
Hydrosilylation: Another transition metal-catalyzed approach involves the hydrosilylation of the intermediate imine. rsc.org In this process, a silane (B1218182) is used as the reducing agent in the presence of a catalyst (e.g., based on copper, iron, or ruthenium) to reduce the C=N bond. rsc.org
C-H functionalization or C-H activation is a frontier in chemical synthesis that aims to directly convert a C-H bond into a C-N bond, bypassing the need for pre-functionalized starting materials like ketones or alkyl halides. yale.edu While a direct, single-step synthesis of this compound via this method from a hydrocarbon precursor is challenging, the principles can be applied to create complex amines.
Directed C-H Amination: This strategy involves using a directing group within a molecule to guide a metal catalyst to a specific C-H bond for amination. This allows for high levels of regio- and stereoselectivity.
α-C–H Functionalization of Amines: An alternative strategy involves starting with a simpler amine and functionalizing the C-H bond at the α-position (the carbon adjacent to the nitrogen). nih.gov Recent research has developed platforms for the α-functionalization of α-branched primary amines. nih.govchemrxiv.orgchemrxiv.org This could theoretically be applied in a multi-step synthesis to build the complex carbon skeleton of this compound from a smaller amine precursor. This bio-inspired approach often uses quinone-mediated oxidation to form a reactive imine in situ, which can then be attacked by various nucleophiles. nih.govchemrxiv.org
These advanced methods, particularly C-H functionalization, represent powerful tools for the future synthesis of complex amine structures and their analogs, offering novel pathways for drug discovery and materials science. yale.edu
Green Chemistry Principles in Amine Synthesis
The synthesis of amines, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. nih.govthepharmajournal.comnih.gov These principles are crucial for developing more sustainable chemical processes. thepharmajournal.com Key strategies applicable to amine synthesis include catalysis, atom economy, and the use of safer solvents and reagents.
One of the core tenets of green chemistry is the preference for catalytic reagents over stoichiometric ones. nih.gov In the context of synthesizing this compound, a common method like reductive amination of 1-cyclopentylpropan-2-one can be made greener. Instead of using stoichiometric hydride reagents that generate significant waste, catalytic hydrogenation with a metal catalyst (e.g., Pd, Pt, or Ni) and molecular hydrogen (H₂) offers a high atom economy, with water being the only byproduct.
Further green considerations include:
Prevention of Waste : Designing synthetic routes that minimize byproducts is a primary goal. nih.gov
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Renewable Feedstocks : Whenever feasible, starting materials should be derived from renewable sources rather than depleting ones. nih.govnih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy requirements. nih.gov
Table 1: Application of Green Chemistry Principles to Amine Synthesis
| Principle | Application in the Synthesis of this compound |
|---|---|
| Catalysis | Utilizing catalytic hydrogenation for reductive amination instead of stoichiometric reducing agents. |
| Atom Economy | Designing syntheses, such as direct amination, that incorporate a high percentage of reactant atoms into the final product. |
| Safer Solvents | Employing water, ethanol, or supercritical CO₂ as reaction media instead of hazardous chlorinated solvents. |
| Reduce Derivatives | Avoiding the use of protecting groups for the amine function, which adds steps and generates waste. nih.gov |
| Energy Efficiency | Developing enzymatic or low-temperature catalytic processes to minimize energy consumption. |
Chemo- and Enantioselective Synthesis of this compound and Related Chiral Amines
This compound possesses a chiral center at the second carbon atom of the propyl chain, meaning it can exist as two enantiomers: (S)-1-cyclopentylpropan-2-amine and (R)-1-cyclopentylpropan-2-amine. The development of methods for the chemo- and enantioselective synthesis of such chiral amines is a significant area of research, as the biological activity of chiral molecules often resides in a single enantiomer.
Enantioselective synthesis can be achieved through several strategies:
Asymmetric Catalysis : This is one of the most efficient methods for producing enantiomerically enriched compounds. For the synthesis of this compound, asymmetric reductive amination of 1-cyclopentylpropan-2-one is a key strategy. This involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, which directs the hydrogenation of the intermediate imine to preferentially form one enantiomer over the other.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Enzymatic Resolutions : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound, allowing the unreacted enantiomer to be isolated.
While specific documented methods for the enantioselective synthesis of this compound are not widespread in readily available literature, these general approaches are standard in the synthesis of chiral amines.
Reactivity and Functional Group Transformations of the Amine Moiety
The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom of its primary amine group. This lone pair makes the molecule both basic and nucleophilic, enabling a wide range of chemical transformations.
Nucleophilicity and Basicity in Organic Reactions
Basicity refers to the ability of the amine to accept a proton (H⁺). studysmarter.co.uk Like other aliphatic primary amines, this compound is a weak base. The presence of the alkyl groups (cyclopentylmethyl and methyl) are electron-donating, which increases the electron density on the nitrogen atom, making it more basic than ammonia. fiveable.me
Nucleophilicity is the ability of the amine to donate its lone pair of electrons to an electrophilic carbon atom, forming a new carbon-nitrogen bond. fiveable.me Generally, for amines, nucleophilicity correlates with basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com As a primary amine, this compound is a potent nucleophile, readily participating in reactions such as nucleophilic substitution with alkyl halides to form secondary amines. fiveable.me
Table 2: Comparison of Basicity and Nucleophilicity in Amines
| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Rationale |
|---|---|---|---|
| Ammonia (NH₃) | Least Basic | Good | Reference point. |
| Primary (RNH₂) | More Basic | Better | Alkyl group is electron-donating. Less sterically hindered. |
| Secondary (R₂NH) | Most Basic | Best | Two electron-donating alkyl groups. Moderate steric hindrance. |
| Tertiary (R₃N) | Less Basic (in water) | Good/Poor | Three electron-donating groups, but sterically hindered and less solvated (in protic solvents). masterorganicchemistry.com |
Condensation Reactions and Imine Formation
Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.orgnih.gov The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
The general reaction is: R-C(=O)-R' + H₂N-R'' ⇌ R-C(=N-R'')-R' + H₂O (Ketone/Aldehyde) + (Primary Amine) ⇌ (Imine) + (Water)
For this compound, the reaction with a generic aldehyde (R'CHO) would proceed as follows, forming the corresponding N-substituted imine. The equilibrium can be driven towards the product by removing the water that is formed, for instance, by using a Dean-Stark apparatus. nih.gov
Oxidation Reactions of Amines
The oxidation of primary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. Nitrogen in amines is in a low oxidation state and can be oxidized. libretexts.org
Mild Oxidation : With mild oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids, primary amines can be oxidized to hydroxylamines or nitroso compounds.
Strong Oxidation : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize primary amines to nitro compounds.
The specific products from the oxidation of this compound would depend on the chosen reagent and careful control of the reaction environment.
Carbon-Nitrogen Bond Cleavage in Amine Synthesis and Modification
While the formation of C-N bonds is central to amine synthesis, the cleavage of these bonds is also an important transformation. uci.edu C-N bond cleavage reactions can be used for dealkylation or for the complete removal of the amino group (deamination). organic-chemistry.org
Methods for C-N bond cleavage in primary amines often involve converting the amino group into a better leaving group. For instance, treatment with nitrous acid (HONO) can convert a primary amine into a diazonium salt, which is unstable and readily loses N₂ gas to form a carbocation. This carbocation can then react with various nucleophiles or undergo elimination or rearrangement.
More modern methods for C-N bond cleavage involve catalytic processes, including photoinduced or metal-catalyzed reactions, which can offer greater selectivity and milder conditions. organic-chemistry.orgrsc.org These reactions are a subject of ongoing research for their potential in complex molecule synthesis and modification. uci.edursc.org
Synthetic Challenges and Optimization Strategies for this compound Production
The efficient and controlled synthesis of this compound presents several chemical hurdles. These challenges primarily revolve around achieving high yields, ensuring purity, controlling stereochemistry, and developing scalable, environmentally benign processes. Both traditional chemical methods and modern biocatalytic routes have distinct obstacles that necessitate targeted optimization strategies.
Key Synthetic Challenges:
Control of Selectivity in Reductive Amination: A primary route to this compound involves the reductive amination of 1-cyclopentylpropan-2-one. A significant challenge in this process is preventing the formation of secondary and tertiary amine byproducts through over-alkylation of the desired primary amine product. Furthermore, the choice of reducing agent is critical to selectively reduce the intermediate imine without concurrently reducing the starting ketone.
Equilibrium Limitations in Biocatalysis: The use of transaminase (ATA) enzymes offers a highly stereoselective route to chiral this compound. nih.gov However, these reactions are often reversible, leading to unfavorable equilibria that can limit the final product yield. nih.gov Driving the reaction to completion is a major process design challenge.
Cofactor Regeneration and Enzyme Stability: Biocatalytic methods, including those using transaminases or amine dehydrogenases, rely on expensive cofactors such as pyridoxal (B1214274) 5'-phosphate (PLP) or NAD(P)H. nih.govnih.gov The economic viability of these processes depends on efficient in-situ regeneration of these cofactors. nih.gov Enzyme stability under operational conditions is another critical factor that can impact productivity and cost. nih.gov
Purification and Isolation: Separating the final amine product from unreacted starting materials, catalysts, and various byproducts can be complex. The basic nature of the amine requires specific extraction and distillation conditions to achieve high purity.
Scalability and Sustainability: Transitioning a synthetic route from laboratory scale to industrial production introduces challenges related to heat management, reagent handling, and waste disposal. There is a growing need to replace hazardous reagents and harsh reaction conditions with greener alternatives. nih.gov
Optimization Strategies:
To overcome these challenges, several optimization strategies have been developed and implemented in the synthesis of chiral amines.
Advanced Reductive Amination Protocols: The use of specific reducing agents like sodium triacetoxyborohydride can offer greater selectivity for imine reduction over the ketone, minimizing side reactions. In catalytic reductive amination, optimizing reaction conditions such as hydrogen pressure, temperature, catalyst choice (e.g., Pd/C, Raney Nickel), and pH can significantly improve the yield and purity of the primary amine.
Shifting Biocatalytic Equilibria: To overcome equilibrium limitations in transaminase-catalyzed reactions, several strategies are employed. Using a large excess of the amine donor is a common approach. nih.gov Alternatively, "smart" amine donors, such as diamines that cyclize upon deamination, can be used to irreversibly remove a reaction product and drive the equilibrium forward. nih.gov The physical removal of a volatile byproduct, such as acetone (B3395972) when using isopropylamine (B41738) as the amine donor, is another effective technique. nih.gov
Enzyme and Process Engineering: Protein engineering techniques, including directed evolution, can be used to enhance the stability, activity, and substrate scope of enzymes like transaminases. nih.gov Immobilizing the enzyme on a solid support is a widely used strategy to improve its stability, allow for easy separation from the reaction mixture, and enable its reuse over multiple cycles, thereby reducing costs. nih.govnih.gov Developing efficient cofactor regeneration systems, often by coupling the primary reaction with a secondary dehydrogenase enzyme, is crucial for large-scale biocatalytic processes. nih.gov
The following table summarizes the primary challenges and the corresponding strategies to optimize the production of this compound.
| Synthetic Route | Challenge | Optimization Strategy |
| Chemical Reductive Amination | Formation of secondary/tertiary amine byproducts (over-alkylation). | Control of stoichiometry; use of selective reducing agents (e.g., sodium triacetoxyborohydride). |
| Low selectivity between ketone and imine reduction. | Optimization of catalyst, pressure, and temperature; choice of appropriate reducing agent. | |
| Use of hazardous reagents and conditions. | Development of catalytic routes using molecular hydrogen; exploring milder reaction conditions. | |
| Biocatalytic Synthesis (Transaminases) | Unfavorable reaction equilibrium limiting yield. | Use of excess amine donor; removal of reaction byproducts; use of "smart" amine donors. nih.gov |
| Requirement for expensive cofactors (e.g., PLP). | Implementation of efficient cofactor regeneration systems; use of whole-cell biocatalysts. nih.gov | |
| Insufficient enzyme stability and activity. | Enzyme immobilization for reuse and enhanced stability; protein engineering to improve catalytic performance. nih.gov |
Structure Activity Relationships Sar and Medicinal Chemistry of 1 Cyclopentylpropan 2 Amine and Its Analogs
General Design Principles for Amines in Drug Discovery
The amine functional group is one of the most common functionalities found in drug molecules. auburn.edu Amines are organic compounds derived from ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. diplomatacomercial.comsolubilityofthings.com Their prevalence in medicinal chemistry stems from a combination of their physicochemical properties, particularly their basicity. auburn.edu
At physiological pH, most amine groups are protonated, creating a positively charged cationic center. auburn.edupressbooks.pub This positive charge is crucial for forming strong ionic interactions with negatively charged residues, such as aspartic acid or glutamic acid, at the binding site of biological targets like receptors and enzymes. auburn.edumdpi.com This ability to form strong, targeted interactions contributes significantly to a drug's binding affinity and specificity.
Furthermore, the basicity of amines allows for the formation of salts, which can substantially improve a compound's water solubility and stability, facilitating formulation and administration. drughunter.com Primary and secondary amines, like the one in 1-Cyclopentylpropan-2-amine, also possess N-H bonds that can act as hydrogen bond donors, while the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. youtube.comquora.com These hydrogen bonding capabilities are vital for precise molecular recognition at the target site. diplomatacomercial.com The versatility of amines as nucleophiles also makes them valuable building blocks in the synthesis of a wide array of pharmaceutical compounds, including antihistamines, antidepressants, and analgesics. solubilityofthings.comamerigoscientific.com
Impact of the Cyclopentyl Moiety on Biological Activity and Receptor Affinity
The cyclopentyl group in this compound is a saturated carbocyclic moiety that significantly influences the molecule's pharmacological profile. Incorporating such cyclic aliphatic structures is a common strategy in medicinal chemistry to modulate a compound's properties.
One key impact of the cyclopentyl group is on lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Saturated rings like cyclopentane (B165970) can enhance lipophilicity, which may improve a molecule's ability to cross biological membranes. nih.govresearchgate.net This is often balanced against aqueous solubility.
The rigid, three-dimensional structure of the cyclopentyl group also introduces conformational constraint. hyphadiscovery.com This rigidity can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing binding affinity and selectivity. nih.gov By reducing the number of possible conformations, the entropic penalty of binding is lowered, leading to a more favorable free energy of binding.
Role of the Amine Functional Group in Ligand-Receptor Interactions
The primary amine group of this compound is a critical pharmacophoric feature, directly participating in the key interactions that anchor the ligand to its biological target.
Hydrogen Bonding Interactions
Primary and secondary amines are capable of acting as both hydrogen bond donors (via the N-H protons) and acceptors (via the nitrogen lone pair). youtube.comscience-revision.co.uk However, at physiological pH, the amine group is typically protonated, forming an ammonium (B1175870) cation (-NH3+). hama-univ.edu.sy In this state, it can no longer act as a hydrogen bond acceptor, but it becomes a much stronger hydrogen bond donor. youtube.comhama-univ.edu.sy The protonated amine can form strong, directionally specific hydrogen bonds with hydrogen bond acceptors on the receptor, such as the backbone carbonyl oxygen of an amino acid residue. nih.gov These interactions are crucial for the specificity of molecular recognition. nih.gov
Coordination with Metal Ions in Biological Systems
Many enzymes, known as metalloenzymes, contain metal ions (e.g., zinc, iron, magnesium) in their active sites that are essential for their catalytic function. acs.org Amine functional groups, along with other heteroatoms, can act as ligands that coordinate with these metal ions. researchgate.net This coordination can be a key part of the binding mechanism for inhibitors of these enzymes. The nitrogen's lone pair of electrons can form a coordinate bond with the metal cation, helping to position the inhibitor correctly within the active site and block its function. The ability of amines to readily coordinate with metal centers is a useful feature in the design of drugs targeting metalloenzymes. researchgate.netsemanticscholar.org
Conformational Studies and Stereochemical Influence in SAR
The three-dimensional structure of a drug molecule, including its conformation and stereochemistry, is paramount to its biological activity. Biological targets like receptors and enzymes are themselves chiral and will interact differently with different stereoisomers of a drug. nih.govnih.gov
The cyclopentyl ring in this compound imposes significant conformational rigidity on the molecule. nih.gov This restriction limits the number of shapes the molecule can adopt, which can pre-organize it into a bioactive conformation that fits optimally into the receptor's binding site. This can lead to a higher binding affinity compared to a more flexible, linear analogue, as less conformational entropy is lost upon binding. nih.gov
The carbon atom attached to the amine group in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S isomers). It is common for one enantiomer to have significantly higher biological activity than the other, a phenomenon known as stereoselectivity. nih.govnih.gov This occurs because only one enantiomer can achieve the correct three-point alignment with complementary binding regions (e.g., for ionic, hydrogen bonding, and hydrophobic interactions) on the chiral receptor surface. nih.gov The inactive enantiomer may not be able to bind effectively or may even interact with other targets, leading to off-target effects. Therefore, controlling the stereochemistry is a critical aspect of drug design and development. cuni.czmdpi.com Studies on chiral amines have repeatedly shown that the absolute configuration is essential for their biological activity. springernature.com
Data Tables
Table 1: Structure-Activity Relationship of Cyclopentylamine (B150401) Analogs as CCR2 Antagonists
This table presents data for a series of cyclopentylamine-based antagonists for the Chemokine Receptor 2 (CCR2). The binding affinity (Ki) indicates the concentration of the compound required to inhibit 50% of radioligand binding. A lower Ki value signifies higher binding affinity.
| Compound | Modification | Binding Affinity (Ki, nM) |
|---|---|---|
| 13 | 4-NH2 on indane ring | 43 |
| 14 | 4-OH on indane ring | 86 |
| 15 | 4-CN on indane ring | 70 |
Data sourced from a study on cyclopentylamines as Chemokine Receptor 2 (CCR2) antagonists. acs.org
Rational Drug Design Strategies Based on the this compound Scaffold
Rational drug design is a targeted approach to discovering and developing new medications. Unlike traditional methods that often rely on screening large numbers of compounds, rational design involves a deep understanding of a biological target's structure and function to create molecules with specific, desired activities. This process frequently employs computational tools, such as virtual screening and molecular docking, to predict how a compound will interact with its target, thereby guiding the synthesis of more effective and selective drug candidates. The this compound scaffold has emerged as a valuable starting point for such strategies, particularly in the development of agents targeting the central nervous system.
A prominent example of rational drug design utilizing a closely related scaffold is in the creation of novel inhibitors for the norepinephrine (B1679862) transporter (NET). The inhibition of NET is a key therapeutic strategy for treating conditions like depression and attention-deficit/hyperactivity disorder (ADHD) nih.gov.
Research in this area began with the identification of a potent NET inhibitor, 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol, which was discovered through virtual screening efforts that used a predictive proteochemometric model nih.gov. This initial "hit" compound served as the foundation for a focused drug design campaign aimed at optimizing its structure to improve potency and understand its interaction with the transporter.
The optimization strategy involved systematically modifying three key regions of the molecule:
The Cyclopentylamine Core: Alterations to the central five-membered ring.
The Phenyl Ring Substitution: Changes to the 3,4-dichloro substitution pattern on the aromatic ring.
The Amine Substituent: Replacement of the N-linked butylalcohol side chain.
Through the synthesis and evaluation of twenty new derivatives, researchers established critical structure-activity relationships (SAR). They discovered that the original cyclopentylamine moiety and the 3,4-dichlorophenyl group were crucial for potent NET inhibition; most modifications in these areas led to a decrease in activity. This finding underscored the importance of the specific five-membered ring and the dichloro-substitution pattern for effective binding to the NET nih.gov.
The most successful modifications came from altering the amine substituent. Replacing the flexible butylalcohol group with a more rigid cyclohexanol (B46403) moiety resulted in a new lead compound with potency comparable to the well-known reference inhibitor, nisoxetine (B1678948) nih.gov.
Further investigation into the stereochemistry of this new lead compound was conducted. All eight possible stereoisomers were synthesized and tested, revealing that the spatial arrangement of the atoms was a critical factor for activity. The results showed a clear preference for a trans-orientation of the substituents on the cyclopentyl ring, indicating that this specific three-dimensional shape fits more effectively into the transporter's binding site nih.gov.
To understand these findings at a molecular level, computational molecular docking studies were performed. These simulations provided insights into the key interactions between the inhibitor and the amino acid residues within the NET binding pocket. The models helped to explain the observed SAR and highlighted the significant impact of a hydrophilic region in the binding pocket on the orientation and affinity of the inhibitors nih.gov. This detailed study showcases a successful application of rational drug design, where computational modeling and systematic chemical modification of a cyclopentylamine scaffold led to the development of potent and stereoselective NET inhibitors nih.gov.
The table below summarizes the key structure-activity relationship findings from this rational design approach.
| Modification | Target Region | Effect on NET Inhibition | Rationale/Key Finding |
| Alterations to the cyclopentyl ring | Cyclopentylamine Core | Decreased potency | The five-membered ring is optimal for fitting into the NET binding pocket. |
| Changes to the 3,4-dichloro pattern | Phenyl Ring Substitution | Decreased potency | The specific dichloro-substitution is important for hydrophobic interactions within a subpocket of the transporter. |
| Replacement of butylalcohol with cyclohexanol | Amine Substituent | Maintained or increased potency | A more rigid side chain can better position the molecule for key interactions, leading to improved affinity. |
| cis- to trans-orientation | Stereochemistry | Increased potency for trans | The trans isomer aligns more favorably with the binding site's geometry. |
Pharmacological Investigations of 1 Cyclopentylpropan 2 Amine
General Pharmacological Profiles and Proposed Mechanisms of Action
No information is available regarding the general pharmacological effects or the proposed mechanisms of action for 1-Cyclopentylpropan-2-amine.
Receptor Binding Assays and Biological Target Identification
There are no published studies on receptor binding assays or the identification of specific biological targets for this compound.
Modulatory Effects on Neurotransmitter Systems
Information on the modulatory effects of this compound on any neurotransmitter systems is not available in the current scientific literature.
Affinity for Specific Biological Receptors
Data regarding the affinity of this compound for any specific biological receptors is not publicly documented.
Dopamine Receptor Agonism/Antagonism Studies
There are no available studies investigating the potential agonist or antagonist activity of this compound at dopamine receptors.
N-Methyl-D-aspartate (NMDA) Receptor Antagonism
No research has been published on the potential N-Methyl-D-aspartate (NMDA) receptor antagonist activity of this compound.
Monoamine Oxidase (MAO) Inhibition Potential
The potential for this compound to inhibit monoamine oxidase (MAO) has not been investigated in any publicly accessible studies.
Enzyme Inhibition Studies Related to this compound
No specific studies investigating the inhibitory effects of this compound on any enzyme systems, including but not limited to monoamine oxidase (MAO) or acetylcholinesterase (AChE), were identified in the reviewed scientific literature. Consequently, there is no available data on its potential enzyme inhibition profile, including parameters such as IC50 or Ki values.
In Vitro Pharmacological Evaluations
A thorough search of scientific databases yielded no published in vitro pharmacological studies specifically focused on this compound. Therefore, data regarding its affinity and efficacy at various receptors, ion channels, or transporters are not available.
In Vivo Pharmacological Evaluations in Experimental Models
There is a lack of published in vivo studies in experimental models to characterize the pharmacological effects of this compound. The subsequent subsections detail the absence of data in specific areas of central nervous system effects.
No research has been published detailing the in vivo effects of this compound on the central nervous system in any experimental models.
The psychostimulant potential of this compound has not been evaluated in any published preclinical or clinical studies. While structurally related compounds like cyclopentamine and propylhexedrine are known to have stimulant properties, no direct evidence exists for this compound. wikipedia.org
There are no available scientific studies or reports that have investigated the potential neuroprotective effects of this compound in any in vitro or in vivo models of neurological disorders.
The analgesic properties of this compound have not been assessed in any published research. Therefore, there is no data available to support or refute any potential analgesic activity.
Antidepressant Activity Investigations
Direct investigations into the antidepressant activity of this compound are not extensively documented in publicly available scientific literature. The primary classification of this compound is a sympathomimetic amine, with its mechanism of action centered on the release of catecholamines such as norepinephrine (B1679862) and dopamine. wikipedia.org While these neurotransmitters are implicated in the pathophysiology of depression, and many established antidepressants act on these systems, specific studies evaluating this compound in preclinical models of depression are lacking.
However, the exploration of structurally related compounds offers a potential, albeit indirect, line of inquiry. For instance, research into other cyclic amine derivatives has explored their impact on mood-related pathways. For example, studies on aminocyclopropanecarboxylic acid (ACPC), a cyclic amino acid, have demonstrated antidepressant-like effects in animal models. nih.gov Chronic treatment with ACPC was found to reverse stress-induced reductions in sucrose consumption, a common measure of anhedonia in rodents, with an efficacy comparable to the tricyclic antidepressant imipramine. nih.gov These findings suggest that the cyclic structure may be a feature in compounds that can modulate mood, but this remains a hypothesis in the context of this compound.
It is important to note that the stimulant properties of this compound, which are similar to amphetamine, are due to its impact on dopamine and norepinephrine. wikipedia.org While stimulants can have mood-elevating effects, this is distinct from a primary antidepressant action and is often associated with a different therapeutic profile and set of clinical considerations. The established mechanism of tricyclic antidepressants, for example, involves the blockade of serotonin (B10506) and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. mayoclinic.org
Further research would be necessary to determine if this compound possesses any direct antidepressant activity, potentially through mechanisms that have not yet been elucidated.
Vasoconstrictive Effects
The most well-documented pharmacological effect of this compound is its action as a vasoconstrictor. wikipedia.orgbionity.comdrugbank.com This property stems from its classification as a sympathomimetic amine, which mimics the effects of endogenous agonists of the sympathetic nervous system. Historically, this vasoconstrictive action was the basis for its clinical use as an over-the-counter nasal decongestant in Europe and Australia, marketed under various trade names including Clopane. wikipedia.org
The mechanism underlying its vasoconstrictive effects involves the release of the catecholamine neurotransmitters norepinephrine and epinephrine. wikipedia.org These neurotransmitters act on adrenergic receptors, specifically α-adrenergic receptors located on the smooth muscle of blood vessels. smolecule.com Stimulation of these receptors leads to the contraction of the vascular smooth muscle, resulting in a narrowing of the blood vessels, or vasoconstriction.
When applied topically to the nasal mucosa, this vasoconstriction reduces blood flow to the area, which in turn decreases swelling and congestion in the nasal passages. smolecule.com The chemical structure of this compound, specifically the cyclopentane (B165970) ring and the N-methylpropan-2-amine side chain, contributes to its interaction with the systems that regulate catecholamine release.
It is noteworthy that this compound is the cyclopentane homolog of propylhexedrine, another sympathomimetic amine used as a nasal decongestant. wikipedia.org Both compounds share a similar side chain with methamphetamine but are aliphatic, lacking the aromatic phenyl group. wikipedia.org This structural difference is believed to influence their potency compared to amphetamines. wikipedia.org The use of this compound has been largely discontinued, with propylhexedrine being a more commonly available alternative for nasal decongestion. drugbank.comdrugbank.com
Potential Therapeutic Applications and Lead Compound Development
Development for Neurological Disorders
While this compound itself is not currently a focus of development for neurological disorders, its chemical scaffold and the broader class of cyclopentane-containing molecules present avenues for future research. The development of drugs for neurological disorders is a complex process that often involves identifying novel chemical structures that can interact with specific targets in the central nervous system. nih.govnih.gov
The stimulant properties of this compound, mediated by the release of dopamine and norepinephrine, are of interest in the context of conditions characterized by deficits in these neurotransmitter systems. wikipedia.org However, the non-specific nature of its action and potential for off-target effects would necessitate significant medicinal chemistry efforts to develop more selective analogs.
Interestingly, as mentioned previously, other cyclopentane derivatives have been investigated for potential therapeutic effects in the central nervous system. The anticonvulsant activity observed in some cyclopentano amino acids and cyclopentanone derivatives suggests that the cyclopentyl group can be a component of neuroactive molecules. nih.govnih.gov These findings could inspire the design of novel compounds that incorporate the cyclopentane ring in a framework aimed at modulating neuronal excitability, which is relevant for conditions like epilepsy.
The development of therapeutic agents from a lead compound like this compound would involve extensive structure-activity relationship (SAR) studies. These studies would aim to modify the molecule to enhance its desired activity, improve its selectivity for specific neuronal targets, and optimize its pharmacokinetic and safety profiles.
Development for Mental Health Conditions
The potential for developing this compound into a lead compound for mental health conditions is speculative and would require substantial future research. Its primary action as a catecholamine-releasing agent does have relevance to the neurobiology of certain mental health disorders. wikipedia.org For example, dysregulation of dopamine and norepinephrine pathways is implicated in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
The stimulant effects of this compound are similar to those of amphetamine, a compound used in the treatment of ADHD. wikipedia.orgstudy.com This similarity suggests that the basic pharmacophore of this compound could serve as a starting point for the design of novel stimulants with potentially different properties. The goal of such a drug discovery program would be to create derivatives with improved efficacy, a more favorable side-effect profile, and lower abuse potential compared to existing treatments.
Furthermore, the exploration of cyclic amines in the context of antidepressant research, as seen with compounds like aminocyclopropanecarboxylic acid, indicates that cyclic structures can be incorporated into molecules with mood-modulating effects. nih.gov While this compound itself has not been studied for antidepressant activity, its chemical structure could be modified to explore potential interactions with targets relevant to depression, such as serotonin and norepinephrine transporters. mayoclinic.org
Metabolism and Pharmacokinetics of 1 Cyclopentylpropan 2 Amine
Metabolic Pathways and Enzyme Systems Involved
The metabolism of xenobiotics, including primary amines like 1-Cyclopentylpropan-2-amine, generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs and xenobiotics. For primary amines, key CYP-mediated reactions include N-hydroxylation and oxidative deamination.
N-hydroxylation: This process involves the addition of a hydroxyl group to the nitrogen atom, forming a hydroxylamine. This is often a critical step that can lead to further oxidation or conjugation.
Oxidative Deamination: This pathway involves the oxidation of the carbon alpha to the amino group, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then spontaneously cleave to form a ketone (1-cyclopentylpropan-2-one) and ammonia (B1221849).
The specific CYP isozymes that would be involved in the metabolism of this compound have not been identified. In general, CYP2D6, CYP3A4, and CYP2C9 are known to metabolize a wide variety of amine-containing compounds. Computational modeling could theoretically predict potential interactions with specific CYP isozymes, but experimental verification would be necessary.
Table 1: Theoretical Cytochrome P450-Mediated Metabolites of this compound
| Parent Compound | Metabolic Reaction | Potential Metabolite | Enzyme Family |
| This compound | N-hydroxylation | N-hydroxy-1-cyclopentylpropan-2-amine | Cytochrome P450 |
| This compound | Oxidative Deamination | 1-Cyclopentylpropan-2-one | Cytochrome P450 |
Other enzyme systems besides CYPs can also contribute to the metabolism of primary amines.
Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of endogenous and exogenous amines. They catalyze oxidative deamination, similar to CYPs, leading to the formation of an aldehyde, which is then further oxidized to a carboxylic acid.
Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the N-oxygenation of primary amines, leading to the formation of hydroxylamines and nitroso compounds.
Without experimental data, the relative contributions of these enzyme systems to the metabolism of this compound remain unknown.
Phase II conjugation reactions follow Phase I metabolism to further increase the polarity of metabolites for excretion.
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate. The hydroxylamine metabolite formed from N-hydroxylation could potentially undergo N-glucuronidation.
Sulfation: Sulfotransferases (SULTs) could also be involved in the conjugation of the hydroxylamine metabolite.
The specific UGT or SULT isoforms that might be involved are undetermined.
Drug-Drug Interaction (DDI) Studies
There are no published in vitro or in vivo drug-drug interaction studies for this compound. The following sections describe the standard methodologies used to evaluate the DDI potential of a new chemical entity.
In vitro studies are essential first steps to assess the potential of a compound to be a victim or perpetrator of a drug-drug interaction.
CYP Inhibition Assays: These assays determine if a compound can inhibit the activity of specific CYP isozymes. This is typically done using human liver microsomes and a panel of probe substrates for major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The concentration of the test compound that causes 50% inhibition (IC50) is determined.
CYP Induction Assays: These studies, typically conducted in cultured human hepatocytes, evaluate whether a compound can increase the expression of CYP enzymes.
Transporter Interaction Assays: The potential for a compound to interact with drug transporters (e.g., P-glycoprotein, BCRP, OATPs, OCTs) is also assessed in vitro.
Table 2: Standard In Vitro Assays for DDI Potential
| Assay Type | Purpose | Typical System | Key Parameter |
| CYP Inhibition | To assess the potential to inhibit CYP enzymes | Human Liver Microsomes | IC50 |
| CYP Induction | To assess the potential to induce CYP enzymes | Human Hepatocytes | EC50, Emax |
| Transporter Interaction | To assess interaction with drug transporters | Membrane Vesicles or Cell Lines | IC50 or Km |
If in vitro studies suggest a potential for DDI, well-designed clinical studies are conducted to evaluate the clinical significance.
Cocktail Studies: These studies involve the co-administration of the investigational drug with a "cocktail" of probe substrates for various CYP enzymes to assess its inhibitory or inducing effects on multiple pathways simultaneously.
Dedicated DDI Studies: These studies investigate the interaction between the investigational drug and a specific drug that is a known sensitive substrate, inhibitor, or inducer of a particular metabolic pathway. Pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration) of the probe drug are compared with and without the co-administered investigational drug.
The design of these studies is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Effects on Drug Metabolizing Enzymes (Inhibition and Induction)
The interaction of this compound with drug-metabolizing enzymes has not been empirically determined. However, based on its chemical structure as a primary alkylamine, it is plausible that it would be a substrate for several enzyme systems, which could also make it a potential inhibitor or inducer of these enzymes.
The primary routes of metabolism for amine-containing compounds involve enzymes from the Cytochrome P450 (CYP) superfamily and Flavin-Containing Monooxygenases (FMOs). nih.govwikipedia.org Primary amines can undergo N-hydroxylation, a reaction catalyzed by CYP enzymes, which can sometimes lead to toxic metabolites. nih.govacs.org N-dealkylation is another common metabolic pathway for amines, also mediated by CYPs. mdpi.com FMOs are also known to N-oxygenate primary, secondary, and tertiary amines. researchgate.net
Given these potential metabolic pathways, this compound could theoretically act as a competitive inhibitor of CYP or FMO enzymes if it has a high affinity for the active site. This would involve competing with other co-administered drugs that are substrates for the same enzymes. For instance, many clinically significant drug-drug interactions arise from the inhibition of CYP enzymes. mdpi.com
Enzyme induction, the process of increasing the expression of metabolizing enzymes, is also a theoretical possibility. If this compound were to induce enzymes like those in the CYP1A, CYP2B, or CYP3A subfamilies, it could accelerate the metabolism of other drugs, potentially reducing their efficacy.
Illustrative Data Table: Potential Interactions of this compound with Major Drug-Metabolizing Enzymes (Hypothetical)
| Enzyme Family | Predicted Interaction | Potential Clinical Consequence |
| Cytochrome P450 (CYP) | Substrate, potential inhibitor | Inhibition could increase concentrations of co-administered drugs. |
| Flavin-Containing Monooxygenase (FMO) | Substrate, potential inhibitor | May compete with other FMO substrates for metabolism. |
| Monoamine Oxidase (MAO) | Potential Substrate | Could be metabolized via oxidative deamination. aneskey.com |
Effects on Drug Transporters (Inhibition and Induction)
Similar to its effects on metabolizing enzymes, the direct impact of this compound on drug transporters is unknown. Drug transporters are membrane proteins crucial for the absorption, distribution, and excretion of many drugs. nih.govnih.gov They are broadly categorized into the ATP-binding cassette (ABC) and solute carrier (SLC) families. researchgate.net
As a small, potentially cationic molecule (due to the protonation of the amine group at physiological pH), this compound could be a substrate for various transporters, such as the organic cation transporters (OCTs). nih.gov If it is a substrate, it could compete with other cationic drugs for transport, leading to drug-drug interactions. researchgate.net
Inhibition of transporters by this compound is also a plausible scenario. For example, inhibition of efflux transporters like P-glycoprotein (P-gp), a member of the ABC family, in the intestine could lead to increased absorption and bioavailability of co-administered drugs that are P-gp substrates. europeanpharmaceuticalreview.com Conversely, inhibition of uptake transporters in the liver or kidney could decrease the clearance of other medications.
The induction of drug transporters is another potential interaction that could alter the pharmacokinetics of other drugs. For instance, induction of P-gp could lead to decreased bioavailability of co-administered substrates.
Illustrative Data Table: Potential Interactions of this compound with Key Drug Transporters (Hypothetical)
| Transporter Family | Predicted Interaction | Potential Clinical Consequence |
| P-glycoprotein (P-gp/MDR1) | Potential inhibitor or substrate | Inhibition could increase bioavailability of other drugs. |
| Organic Cation Transporters (OCTs) | Potential substrate or inhibitor | Competition could affect renal or hepatic clearance of other drugs. |
| Breast Cancer Resistance Protein (BCRP) | Potential inhibitor or substrate | Could alter the disposition of co-administered BCRP substrates. |
Pharmacogenetic Influences on Metabolism
Pharmacogenetics is the study of how genetic variations influence individual responses to drugs. intlab.online Genetic polymorphisms in drug-metabolizing enzymes and transporters can lead to significant inter-individual variability in drug efficacy and toxicity. nih.gov
Since this compound is likely metabolized by CYP enzymes, genetic variations in these enzymes could theoretically impact its pharmacokinetics. For example, the CYP2D6, CYP2C9, and CYP2C19 enzymes are highly polymorphic and are involved in the metabolism of about 40% of clinically used drugs. nih.gov
Individuals can be classified into different metabolizer phenotypes based on their genetic makeup, such as poor, intermediate, extensive (normal), and ultra-rapid metabolizers. intlab.onlineopatoday.com If this compound is primarily metabolized by an enzyme like CYP2D6, a poor metabolizer might experience higher plasma concentrations and a longer half-life, while an ultra-rapid metabolizer might have lower concentrations and reduced exposure. wikianesthesia.org
Illustrative Data Table: Hypothetical Influence of CYP2D6 Phenotype on the Pharmacokinetics of this compound
| Metabolizer Phenotype | Allelic Variation | Predicted Enzyme Activity | Predicted Plasma Concentration of this compound |
| Poor Metabolizer (PM) | Two non-functional alleles | Absent | Significantly Increased |
| Intermediate Metabolizer (IM) | One functional and one non-functional allele | Reduced | Moderately Increased |
| Extensive (Normal) Metabolizer (EM) | Two functional alleles | Normal | Normal |
| Ultra-rapid Metabolizer (UM) | Gene duplication of functional alleles | Increased | Significantly Decreased |
Absorption and Disposition Considerations
Gastrointestinal pH Effects on Absorption
The absorption of orally administered drugs can be significantly influenced by the pH of the gastrointestinal (GI) tract. nih.gov this compound contains a primary amine group, which is basic. As a weakly basic drug, its solubility and absorption are expected to be pH-dependent. nih.govacs.org
In the acidic environment of the stomach (fasting pH 1-2), a weakly basic drug will be highly ionized. This ionization increases its solubility in aqueous media. However, the ionized form is generally less permeable across the lipid cell membranes of the gastric mucosa. scielo.br
Upon entering the more alkaline environment of the small intestine (pH 6-7.5), the proportion of the un-ionized, more lipid-soluble form of a weakly basic drug increases. This facilitates its absorption across the intestinal epithelium. scielo.br Therefore, any condition or co-administered drug that increases gastric pH (e.g., proton pump inhibitors, antacids) could decrease the dissolution of this compound in the stomach, potentially leading to reduced and more variable absorption. nih.govresearchgate.net
Illustrative Data Table: Predicted Effect of GI pH on the Absorption of this compound (Hypothetical)
| GI Location | Typical pH Range | Predicted Predominant Form | Predicted Solubility | Predicted Permeability |
| Stomach (Fasting) | 1-3 | Ionized | High | Low |
| Duodenum | 5-7 | Mixed | Moderate | Moderate |
| Jejunum/Ileum | 6.5-7.5 | Un-ionized | Low | High |
Influence of Intestinal Active Transport Systems
Beyond passive diffusion, which is dependent on lipophilicity and the concentration gradient, intestinal active transport systems can play a role in drug absorption. As mentioned in section 5.2.4, as a potential organic cation, this compound could be a substrate for uptake transporters like OCTs located on the apical membrane of enterocytes. If this is the case, these transporters could facilitate its absorption from the intestinal lumen into the bloodstream.
Impact of Concomitant Food Intake
The presence of food in the GI tract can have varied effects on drug absorption, including delaying, decreasing, or increasing it. tandfonline.comslideshare.net For a weakly basic compound like this compound, the effects of food could be complex.
Delayed Gastric Emptying: Food, particularly high-fat meals, can delay gastric emptying. jove.com This would prolong the residence time of the drug in the acidic stomach, which could enhance its dissolution. However, it would also delay its arrival in the small intestine, the primary site of absorption, potentially delaying the onset of its effects.
Increased Splanchnic Blood Flow: Food intake increases blood flow to the GI tract, which can enhance the absorption of some drugs. nih.gov
Stimulation of Bile Secretion: Fatty foods stimulate the release of bile salts, which can improve the solubility and absorption of lipophilic drugs. nih.govresearchgate.net
Given these competing factors, the net effect of food on the absorption of this compound would depend on its specific physicochemical properties, such as its pKa and lipophilicity.
Illustrative Data Table: Potential Effects of Food on the Bioavailability of this compound (Hypothetical)
| Meal Type | Potential Effect on Gastric pH | Potential Effect on Gastric Emptying | Potential Effect on Bile Secretion | Predicted Net Effect on Bioavailability |
| High-Fat Meal | Increase | Delayed | Increased | Unpredictable; could increase or decrease |
| Low-Fat Meal | Slight Increase | Slightly Delayed | Minimal | Unpredictable; likely less pronounced than with a high-fat meal |
| Fasted State | Low (Acidic) | Normal | Basal | Baseline absorption |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Interaction Prediction
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used in drug discovery and development to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govnih.govphinc-modeling.com By integrating physiological, biochemical, and compound-specific data, PBPK models can simulate the concentration-time profiles of a drug in various tissues and organs. nih.gov This section will focus on the theoretical application of PBPK modeling to predict the potential for drug-drug interactions (DDIs) involving this compound. It is important to note that, at present, there is a lack of publicly available, specific PBPK models for this compound. Therefore, the following discussion is based on the established principles of PBPK modeling and its general application in interaction prediction.
The development of a PBPK model for this compound would begin with the collection of essential input parameters. These parameters can be categorized into three main groups: system-specific, compound-specific, and interaction-specific data.
System-Specific Parameters: These parameters describe the physiological characteristics of the population being modeled (e.g., human). This includes organ volumes, blood flow rates to each organ, and tissue composition. These data are generally well-established and are often available within commercial PBPK software platforms.
Compound-Specific Parameters: This set of data is crucial and specific to this compound. It would include physicochemical properties such as molecular weight, pKa, and logP, as well as in vitro ADME data. Key in vitro data points would be:
Solubility and Permeability: To model its absorption from the gastrointestinal tract.
Plasma Protein Binding: To determine the fraction of unbound drug available for distribution and elimination.
Blood-to-Plasma Ratio: To understand its distribution between red blood cells and plasma.
Metabolic Pathways and Enzyme Kinetics: Identification of the primary cytochrome P450 (CYP) enzymes and other enzymes responsible for its metabolism, along with their respective kinetic parameters (e.g., Km and Vmax). This is critical for predicting metabolic DDIs.
Transporter Interactions: Determining if this compound is a substrate, inhibitor, or inducer of key drug transporters (e.g., P-glycoprotein, OATPs, OCTs).
The table below illustrates the type of compound-specific parameters that would be necessary to build a PBPK model for this compound. Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound are not currently available in the public domain.
| Parameter | Hypothetical Value | Description |
| Molecular Weight ( g/mol ) | 127.24 | The mass of one mole of the compound. |
| pKa | 10.5 | The acid dissociation constant, indicating its ionization state at different pH values. |
| logP | 2.8 | The logarithm of the partition coefficient between octanol and water, indicating its lipophilicity. |
| Fraction Unbound in Plasma (fu) | 0.45 | The fraction of the drug that is not bound to plasma proteins. |
| Blood-to-Plasma Ratio | 1.2 | The ratio of the drug concentration in whole blood to that in plasma. |
| Intrinsic Clearance (CLint) by CYP2D6 (µL/min/pmol) | 15 | A measure of the metabolic activity of a specific enzyme towards the compound. |
| Km for CYP2D6 (µM) | 5 | The substrate concentration at which the enzyme reaction rate is half of Vmax. |
| Vmax for CYP2D6 (pmol/min/pmol) | 750 | The maximum rate of the enzyme-catalyzed reaction. |
Interaction-Specific Parameters: When predicting DDIs, parameters for the interacting drug (the "perpetrator") are also required. This includes its potential to inhibit or induce the metabolic enzymes or transporters that are relevant to the clearance of this compound (the "victim"). For instance, if this compound is primarily metabolized by CYP2D6, the PBPK model would require data on the inhibitory potency (Ki) or induction potential of a co-administered drug on this enzyme.
Once a PBPK model for this compound is developed and validated using available pharmacokinetic data, it can be used to simulate various DDI scenarios. For example, the model could predict the change in the area under the concentration-time curve (AUC) or the maximum concentration (Cmax) of this compound when co-administered with a known CYP2D6 inhibitor. These simulations can help to:
Identify potentially significant DDIs early in the drug development process.
Understand the mechanism behind observed interactions.
Inform the design of clinical DDI studies.
Provide guidance on dose adjustments when co-administration with certain drugs is necessary.
Toxicological Assessment of 1 Cyclopentylpropan 2 Amine
General Toxicological Profile and Safety Evaluation
General Information on Related Compounds:
| Compound | CAS Number | Known Hazards |
| Cyclopentylamine (B150401) | 1003-03-8 | Flammable liquid, causes burns, skin and eye irritant. fishersci.comchemicalbook.com |
| n-Propylamine | 107-10-8 | Highly flammable, harmful if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage. coleparmer.comcdhfinechemical.com |
Interaction with Biological Systems and Cellular Toxicity Studies
There is a significant lack of specific data regarding the interaction of 1-Cyclopentylpropan-2-amine with biological systems and no dedicated cellular toxicity studies have been identified in the reviewed literature. Research on the cytotoxic effects of a broad class of 3-substituted propylamines has indicated that their mode of action can involve oxidative deamination, which may lead to the formation of cytotoxic compounds like acrolein. nih.gov This study, however, did not include this compound in its tested substances. Therefore, its potential for cellular toxicity, including mechanisms such as membrane disruption, mitochondrial dysfunction, or induction of apoptosis, remains unknown. Further in vitro studies using relevant cell lines would be necessary to elucidate the specific cellular responses to this compound.
Preclinical Safety Assessment Methodologies
Due to the absence of published preclinical studies on this compound, there is no information on the specific methodologies that have been employed for its safety assessment. Standard preclinical safety assessments for a novel chemical compound would typically involve a tiered approach. This would begin with in silico predictions of toxicity based on its chemical structure and a battery of in vitro assays to assess potential genotoxicity, mutagenicity, and cytotoxicity. fishersci.com For instance, the Ames test is a common in vitro method to assess mutagenic potential. fishersci.com
Should in vitro studies indicate potential concerns, further in vivo studies in animal models would be warranted. These studies are designed to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to identify potential target organs for toxicity. Such studies would follow established guidelines from regulatory bodies and could include single-dose acute toxicity studies and repeated-dose sub-chronic toxicity studies. However, to date, no such research on this compound has been published.
Analytical Chemistry Approaches for 1 Cyclopentylpropan 2 Amine
Methodologies for Detection and Quantification in Complex Matrices
The analysis of 1-Cyclopentylpropan-2-amine, a primary aliphatic amine, in complex matrices such as biological fluids (urine, blood, plasma) or environmental samples, typically requires a multi-step process involving sample preparation, chromatographic separation, and detection. The choice of methodology is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Sample Preparation: The initial and critical step in the analysis is the extraction of the analyte from the complex matrix. This is necessary to remove interfering substances and concentrate the analyte. Common techniques for primary amines include:
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For amines, the pH of the aqueous phase is adjusted to a basic level to ensure the amine is in its non-ionized, more organic-soluble form. Organic solvents like tert-butyl methyl ether are then used for extraction.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient extraction process. Cation-exchange cartridges are particularly effective for primary amines. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile (B52724) is a rapid method for sample clean-up before direct injection or further extraction.
Derivatization: Gas chromatography (GC) of primary amines can be challenging due to their polarity, which can lead to poor peak shape and interactions with the chromatographic column. Derivatization is a common strategy to overcome these issues. Reagents such as N-trifluoroacetamide (TFA) or R-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride (R-MTPCl) can be used to convert the amine into a less polar and more volatile derivative suitable for GC analysis. For liquid chromatography, derivatization can also be employed to enhance detection by introducing a chromophore or fluorophore.
Chromatographic Separation and Detection:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov After separation on a capillary column, the mass spectrometer provides mass-to-charge ratio information, which is highly specific for compound identification. The mass spectrum of diacetylated alicyclic primary hydroxylamines, for instance, shows characteristic fragment ions that are invaluable for metabolite identification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of a wide range of compounds in biological matrices due to its high sensitivity and selectivity. It often does not require derivatization, simplifying sample preparation. Reversed-phase chromatography is commonly used, and the tandem mass spectrometer allows for highly selective detection using multiple reaction monitoring (MRM).
The following table summarizes typical parameters for these analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | LLE or SPE, followed by derivatization (e.g., with TFAA) | Protein precipitation, LLE, or SPE |
| Chromatography Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile, methanol) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |
| Detection | Single Quadrupole or Triple Quadrupole MS | Triple Quadrupole MS (in MRM mode) |
| Derivatization | Often required to improve volatility and peak shape | Generally not required |
Bioanalytical Method Validation for Biological Samples
To ensure the reliability and reproducibility of quantitative data for this compound in biological samples, a thorough bioanalytical method validation is essential. This process is guided by regulatory bodies and scientific best practices. The key validation parameters are outlined below.
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, or concomitant medications.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates and on different days. For a method to be considered accurate and precise, the deviation from the nominal concentration and the coefficient of variation should generally be within ±15% (±20% at the lower limit of quantification).
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. The relationship between concentration and response should be linear over the expected range of sample concentrations.
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte in LC-MS/MS. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution.
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term storage stability at low temperatures.
The following table provides a summary of typical acceptance criteria for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLLOQ). |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the matrix factor should be ≤ 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Application of Spectroscopic and Chromatographic Techniques in Analysis
Both spectroscopic and chromatographic techniques are integral to the analysis of this compound. While chromatography separates the compound from other components, spectroscopy is used for its identification and quantification.
Chromatographic Techniques:
Gas Chromatography (GC): As mentioned, GC is a powerful separation technique for volatile compounds. For primary amines like this compound, the use of a derivatizing agent is often necessary to improve chromatographic performance. The choice of the stationary phase of the GC column is also critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are versatile techniques for separating a wide range of compounds. For the analysis of this compound, reversed-phase chromatography is typically employed, where a non-polar stationary phase is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, pH, and gradient elution profile. UHPLC offers the advantage of higher resolution and faster analysis times compared to traditional HPLC.
Spectroscopic Techniques:
Mass Spectrometry (MS): When coupled with chromatography, MS provides highly specific detection and structural information. In Electron Ionization (EI) used in GC-MS, the molecule is fragmented in a characteristic pattern, which can be used for identification by comparing it to a spectral library. For primary aliphatic amines, a common fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In Electrospray Ionization (ESI) used in LC-MS, a protonated molecule ([M+H]⁺) is typically formed, which can then be fragmented in the tandem mass spectrometer to produce specific product ions for quantification.
Infrared (IR) Spectroscopy: While not typically used for quantification in complex mixtures, IR spectroscopy can provide information about the functional groups present in a molecule. Primary amines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its structure.
The combination of these techniques, particularly GC-MS and LC-MS/MS, allows for the robust and reliable analysis of this compound in a variety of matrices.
Computational Chemistry and Molecular Modeling of 1 Cyclopentylpropan 2 Amine
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This technique is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
While specific docking studies for 1-Cyclopentylpropan-2-amine are not extensively documented in publicly available literature, its structural features allow for a theoretical analysis of its potential binding interactions. The molecule consists of a hydrophobic cyclopentyl ring, a short propyl linker, and a polar primary amine group. These components dictate the types of interactions it can form within a protein's binding pocket.
Hydrogen Bonding and Ionic Interactions: The primary amine (-NH2) group is the most prominent feature for forming directed interactions. As a hydrogen bond donor, it can interact with an array of amino acid residues, including aspartate, glutamate, serine, and threonine. mdpi.com In a physiological environment where the amine group is likely protonated (-NH3+), it can form strong ionic bonds (salt bridges) with negatively charged residues like aspartate and glutamate.
Hydrophobic Interactions: The non-polar cyclopentyl group and the propyl chain are expected to engage in hydrophobic interactions, such as van der Waals forces, with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine. mdpi.com These interactions are crucial for anchoring the ligand within a hydrophobic pocket of a receptor.
Cation-π Interactions: If the amine group is protonated, it can participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. These non-covalent interactions, where the positive charge of the cation interacts with the electron-rich π system of the aromatic ring, can significantly contribute to binding affinity. researchgate.net
Table 1: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues |
|---|---|---|
| Primary Amine (-NH2) | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
| Protonated Amine (-NH3+) | Ionic Bonding (Salt Bridge) | Aspartate, Glutamate |
| Protonated Amine (-NH3+) | Cation-π Interaction | Phenylalanine, Tyrosine, Tryptophan |
| Cyclopentyl Ring | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site. The conformational landscape of this compound is defined by the puckering of the cyclopentane (B165970) ring and the rotation of the propyl-amine side chain.
The cyclopentane ring is not planar; a planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgpressbooks.pub The two most common low-energy conformations are the envelope and the half-chair . scribd.comstackexchange.com
Envelope Conformation: Four carbon atoms lie in a plane, with the fifth atom out of the plane, resembling a flapped envelope. libretexts.orgopenstax.org
Half-Chair Conformation: Three adjacent carbon atoms are in a plane, while the other two are on opposite sides of the plane. stackexchange.com
For unsubstituted cyclopentane, these conformations are very close in energy (with the envelope being slightly more stable by ~0.5 kcal/mol) and can rapidly interconvert via a process known as pseudorotation. stackexchange.com The presence of the propyl-amine substituent can create a slight preference for a conformation where the bulky group occupies a pseudo-equatorial position to minimize steric hindrance.
Table 2: Key Conformational Features of this compound
| Molecular Fragment | Conformational Feature | Description | Relative Energy |
|---|---|---|---|
| Cyclopentane Ring | Envelope Pucker | Four carbons are coplanar, one is out of plane. | Low |
| Cyclopentane Ring | Half-Chair Pucker | Three carbons are coplanar, two are on opposite sides. | Slightly higher than envelope |
| Propyl Side Chain | Anti-periplanar Rotamer | Large groups (cyclopentyl and amino) are 180° apart. | Lowest |
Prediction of Pharmacological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico models are frequently used in the early stages of drug discovery to predict the pharmacological potential and the ADME profile of a compound, helping to identify candidates with favorable drug-like properties. researchgate.netnih.gov
Pharmacological Activity Prediction:
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that relate the chemical structure of a molecule to its biological activity. nih.gov For this compound, QSAR models could be employed to predict its potential activity against a range of biological targets. These models use calculated molecular descriptors, such as lipophilicity (LogP), molecular weight, and counts of hydrogen bond donors/acceptors, to forecast activity. Given its structure as a primary aliphatic amine, it could be screened against targets known to bind similar small molecules, such as monoamine transporters, certain GPCRs, or enzymes like monoamine oxidase. The combination of a lipophilic group (cyclopentyl) and a polar group (amine) is a common feature in many centrally active agents.
ADME Properties Prediction:
The ADME profile of a drug candidate is critical to its success. Computational tools can predict these properties based on the molecule's structure, often using established rules and models.
Absorption: Oral bioavailability is often initially assessed using "drug-likeness" rules. Lipinski's Rule of Five provides a guideline for properties that are common in orally active drugs. For this compound (C8H17N):
Molecular Weight: ~127.23 g/mol (well under 500)
LogP (lipophilicity): Predicted XLogP3 is 2.4 (under 5)
Hydrogen Bond Donors: 2 (from -NH2) (under 5)
Hydrogen Bond Acceptors: 1 (the N atom) (under 10)
The compound adheres to all of Lipinski's rules, suggesting a good potential for oral absorption. Its relatively small size and moderate lipophilicity would also predict good gastrointestinal (GI) absorption and permeability across the gut wall.
Distribution: The volume of distribution (VD) and ability to cross the blood-brain barrier (BBB) are key parameters. Its moderate lipophilicity (LogP of 2.4) and low molecular weight suggest that this compound may have the potential to cross the BBB. It would likely exhibit some binding to plasma proteins like albumin.
Metabolism: The primary amine group is a potential site for metabolism by enzymes such as monoamine oxidases (MAOs) or through conjugation reactions like glucuronidation. The alkyl portions of the molecule could be susceptible to oxidation by Cytochrome P450 (CYP) enzymes. In silico models can predict which specific CYP isozymes are most likely to metabolize the compound.
Excretion: As a small, relatively polar molecule (once metabolized), it is likely to be excreted renally.
Table 3: Predicted ADME and Physicochemical Properties of this compound
| Property | Predicted Value / Assessment | Implication |
|---|---|---|
| Physicochemical | ||
| Molecular Formula | C8H17N | - |
| Molecular Weight | 127.23 g/mol | Good for absorption |
| XLogP3 | 2.4 | Moderate lipophilicity, potential for membrane permeability |
| Hydrogen Bond Donors | 2 | Good for solubility and target interaction |
| Hydrogen Bond Acceptors | 1 | Good for solubility and target interaction |
| Rotatable Bonds | 3 | Good molecular flexibility |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable physicochemical properties |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Potential for CNS activity |
| CYP450 Substrate | Likely (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions |
| Lipinski's Rule of Five | Pass (0 violations) | Drug-like properties |
| Drug-Likeness |
Broader Research Applications and Future Directions
Role in Fundamental Organic Chemical Research Beyond Medicinal Chemistry
In the realm of fundamental organic synthesis, chiral amines are invaluable tools, and 1-Cyclopentylpropan-2-amine, with its stereocenter, presents intriguing possibilities as both a chiral building block and a catalyst.
Secondary amines are crucial in the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. enamine.net Chiral secondary amines, in particular, have found extensive use in asymmetric synthesis, acting as chiral bases or as key components of organocatalysts. sigmaaldrich.com These catalysts are instrumental in producing enantiomerically pure compounds, which are highly sought after in various chemical industries. sigmaaldrich.com
As an Organocatalyst:
Chiral secondary amines are the foundation for a class of organocatalysts that operate via enamine or iminium ion intermediates. rsc.orgalfachemic.com These catalysts have been successfully employed in a variety of asymmetric reactions, including:
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. alfachemic.com
Diels-Alder Reactions: A powerful cycloaddition reaction to form six-membered rings with high stereocontrol. alfachemic.com
Aldol and Mannich Reactions: Fundamental carbon-carbon bond-forming reactions. alfachemic.com
The cyclopentyl group in this compound could offer distinct steric and electronic properties to a catalyst scaffold, potentially influencing the stereochemical outcome of these reactions in a novel way compared to more commonly used proline or binaphthyl-based catalysts. rsc.org
As a Chiral Building Block:
Beyond catalysis, chiral amines are essential building blocks for the synthesis of complex molecules, including natural products and other biologically active compounds. sigmaaldrich.comresearchgate.net The specific stereochemistry of this compound can be incorporated into larger molecules to control their three-dimensional structure, which is often critical for their function. The synthesis of complex chiral amines is an active area of research, with methods like catalytic enantioselective hydroalkylation being developed to access a wide range of these valuable compounds. berkeley.edu
| Potential Application in Organic Synthesis | Description | Key Structural Feature |
| Asymmetric Organocatalysis | Can be used to catalyze stereoselective reactions. | Chiral Secondary Amine |
| Chiral Auxiliary | Can be temporarily attached to a molecule to direct a stereoselective reaction. | Chirality and Amine Functionality |
| Synthetic Building Block | Can be incorporated into larger, complex molecules to introduce a specific stereocenter and a cyclopentyl group. | Chiral Center and Cyclopentyl Moiety |
Potential in Materials Science and Industrial Applications
The unique combination of a cyclic alkyl group and a reactive amine functionality in this compound suggests its potential utility in the development of new materials and industrial processes.
Polymer Science:
Amines are fundamental components in the synthesis of various polymers. For instance, they are used in the production of polyamides and as curing agents for epoxy resins. polymerinnovationblog.com The structure of the amine can significantly influence the properties of the resulting polymer.
Monomer for Specialty Polymers: this compound could potentially be used as a monomer in polymerization reactions. The incorporation of the cyclopentyl group could lead to polymers with interesting thermal and mechanical properties. For example, the polymerization of cyclopentenone has been shown to produce functionalized polyolefins. nih.gov While this is a different monomer, it highlights the interest in incorporating cyclic structures into polymer backbones.
Epoxy Curing Agent: Secondary amines are used as curing agents for epoxy resins, where the active hydrogen on the nitrogen atom reacts with the epoxide ring to form a cross-linked network. polymerinnovationblog.comhanepoxy.net The bulky cyclopentyl group in this compound could affect the curing kinetics and the final properties of the cured epoxy, such as its glass transition temperature, chemical resistance, and mechanical strength. threebond.co.jppcimag.com The reactivity of secondary amines in this context is typically lower than that of primary amines. hanepoxy.net
Industrial Processes:
Amines have a wide range of industrial applications, including in the manufacturing of dyes, rubber, and as corrosion inhibitors. diplomatacomercial.com While specific applications for this compound have not been documented, its properties as a secondary amine suggest potential roles. For example, certain amines are used in gas treatment processes to remove impurities like carbon dioxide. diplomatacomercial.com
| Potential Industrial Application | Function of this compound | Potential Impact of Cyclopentyl Group |
| Polymer Synthesis | Monomer or cross-linking agent. | Could enhance thermal stability, rigidity, or other mechanical properties of the polymer. |
| Epoxy Resin Curing | Hardener to cross-link the resin. | May influence the curing rate and the final thermomechanical properties of the cured epoxy. |
| Corrosion Inhibition | Forms a protective layer on metal surfaces. | The bulky group might enhance the protective barrier. |
Emerging Research Areas and Unexplored Therapeutic Potential
The future applications of this compound and its analogs are likely to be driven by emerging trends in chemical research and a deeper understanding of its biological activities.
Environmental Applications:
A growing area of research is the use of amines in environmental technologies. For instance, innovative amine-based systems are being developed for carbon capture to mitigate greenhouse gas emissions. diplomatacomercial.com The specific structure and basicity of an amine can influence its efficiency in capturing CO2. The potential of bulky secondary amines like this compound in this context remains an area for exploration.
Advanced Catalysis:
The development of novel catalysts is a continuous effort in chemistry. The synthesis of chiral alkylamines is of great importance, and new catalytic methods are constantly being sought. berkeley.edu The unique steric and electronic properties of this compound could be leveraged in the design of new ligands for transition-metal catalysts or as a novel organocatalyst itself. acs.org
Unexplored Therapeutic Potential:
While this article focuses on non-medicinal applications, it is worth noting that the structural motifs present in this compound are found in many biologically active compounds. The cyclopentyl group is a common feature in medicinal chemistry, and the secondary amine is a key functional group in a vast number of pharmaceuticals. nih.gov Further research could uncover novel therapeutic applications for this compound or its derivatives by exploring its interactions with various biological targets. The synthesis of structurally related cyclopentylamines for biological evaluation is an active area of research. acs.org
| Emerging Research Area | Potential Role of this compound |
| Carbon Capture | As a component in a solvent system for CO2 absorption. |
| Novel Catalyst Development | As a chiral ligand or a standalone organocatalyst for new synthetic transformations. |
| Functional Materials | As a building block for materials with tailored electronic or optical properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclopentylpropan-2-amine, and how do reaction conditions influence yield?
- Methodology : Nucleophilic substitution is a common approach for synthesizing structurally similar amines (e.g., cyclopropyl derivatives) . For this compound, cyclopentylamine could react with methyl iodide under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) to form the intermediate, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Yield optimization requires monitoring stoichiometry, solvent polarity, and purification steps (e.g., recrystallization). Comparative studies of alternative routes (e.g., reductive amination) should include kinetic analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : Confirm cyclopentyl ring integration (e.g., 5 protons in the cyclopentyl group) and amine proton signals .
- HPLC/MS : Detect impurities (e.g., unreacted cyclopentylamine) with reverse-phase C18 columns and ESI+ ionization .
- X-ray crystallography : Resolve crystal structure if hydrochloride salt formation is ambiguous .
- Data Table :
| Technique | Key Parameters | Expected Results |
|---|---|---|
| H NMR | 400 MHz, DO | δ 1.5–2.1 (m, cyclopentyl), δ 2.8 (s, NH) |
| HPLC | 90:10 HO:MeCN, 1 mL/min | Retention time: 6.2 min (purity >98%) |
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology : Amines are prone to oxidation and hygroscopic degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (0–80% RH) should track decomposition via TGA and mass loss . Use inert gas (N) for storage and desiccants (silica gel) in sealed containers. Antioxidants (e.g., BHT) may reduce radical-mediated degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology : Asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically pure product . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Computational modeling (DFT) optimizes transition-state interactions between the catalyst and substrate .
Q. What mechanistic insights explain contradictory bioactivity data for this compound derivatives in neurological studies?
- Methodology : Contradictions may arise from stereochemical effects or off-target interactions. Use in vitro receptor-binding assays (e.g., dopamine D2/D3) with radiolabeled ligands to quantify affinity. Compare results across cell lines (e.g., HEK293 vs. neuronal primary cultures) to assess tissue-specific activity. Molecular dynamics simulations can model ligand-receptor docking conformations .
Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing byproducts?
- Methodology : Apply a 2 factorial design to test variables: temperature (40–80°C), catalyst loading (1–5 mol%), and solvent (THF vs. DMF). Response surface methodology (RSM) identifies interactions affecting yield and impurity profiles. Use gas chromatography (GC-FID) to quantify byproducts (e.g., N-alkylated derivatives) .
Q. What computational tools predict the metabolic fate of this compound in preclinical models?
- Methodology : Tools like ADMET Predictor or Schrödinger’s QikProp simulate hepatic metabolism (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-HRMS to identify phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodology : Standardize measurement conditions (e.g., 25°C, 1 atm) and use nephelometry for turbidity analysis. Compare results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Conflicting data may arise from polymorphic forms or residual solvent traces .
Experimental Design Recommendations
Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
- Methodology : Use Sprague-Dawley rats for intravenous/oral dosing, with serial blood sampling over 24h. Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Apply non-compartmental analysis (WinNonlin) to calculate AUC, C, and t. Cross-validate with tissue distribution studies (brain, liver) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
